
Methyl 4-butylmorpholine-3-carboxylate
Descripción general
Descripción
“Methyl 4-butylmorpholine-3-carboxylate” is a chemical compound with the CAS Number: 1565318-36-6 . It has a molecular weight of 201.27 and its IUPAC name is methyl 4-butylmorpholine-3-carboxylate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 4-butylmorpholine-3-carboxylate” is1S/C10H19NO3/c1-3-4-5-11-6-7-14-8-9 (11)10 (12)13-2/h9H,3-8H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 4-butylmorpholine-3-carboxylate” is a liquid . It has a molecular weight of 201.27 . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
Methyl 4-butylmorpholine-3-carboxylate and related compounds have been utilized in the synthesis and characterization of various organotin(IV) complexes. For instance, organotin(IV) carboxylate complexes derived from 4-(diethylamino)benzoic acid have been synthesized and evaluated for their in vitro antibacterial screening activity. These complexes exhibited varying degrees of antibacterial effectiveness against tested bacterial strains (Win et al., 2010). Similarly, novel organotin(IV) carboxylates with potential biological activity were synthesized and characterized, showing interactions with various biological targets including lung cancer cell lines and SARS-CoV-2 proteins (Muhammad et al., 2022).
Catalysis and Organic Synthesis
In the realm of organic synthesis, methyl 4-butylmorpholine-3-carboxylate derivatives have been employed as key intermediates. For example, rhodium(II) acetate catalyzed the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, presenting new and versatile building blocks for the synthesis of bioactive compounds (Trstenjak et al., 2013). Additionally, these compounds were instrumental in the development of factor Xa inhibitor rivaroxaban analogs, showcasing their significance in medicinal chemistry (Trstenjak et al., 2013).
Photodynamic Therapy and Imaging
Methyl 4-butylmorpholine-3-carboxylate-related structures have been explored for their efficacy in photodynamic therapy (PDT) and imaging. A study detailed the synthesis and biological efficacy of near-infrared bacteriochlorin analogues, highlighting their potential as dual-function agents for fluorescence-guided surgery and phototherapy of cancer (Patel et al., 2016).
Safety and Hazards
The safety information for “Methyl 4-butylmorpholine-3-carboxylate” includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 4-butylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-11-6-7-14-8-9(11)10(12)13-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGQEVCYYNDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-butylmorpholine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



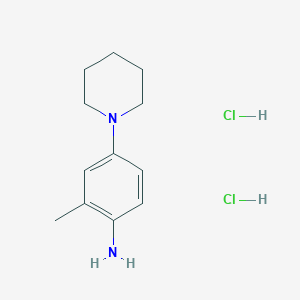
![3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one](/img/structure/B1430431.png)
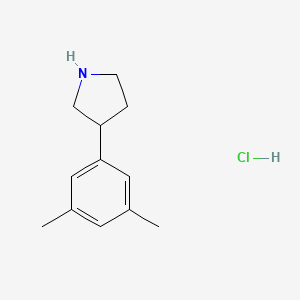
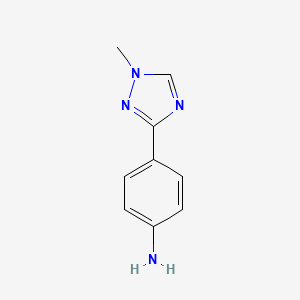
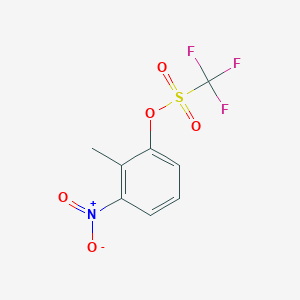
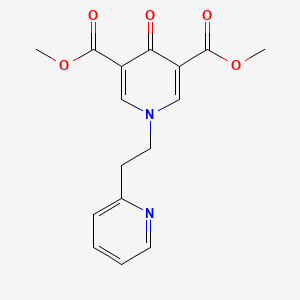
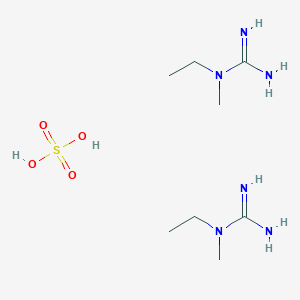

![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)
![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)

![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)